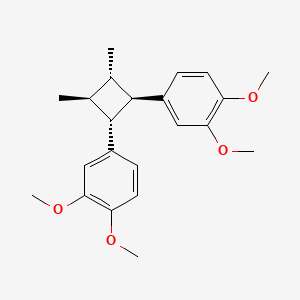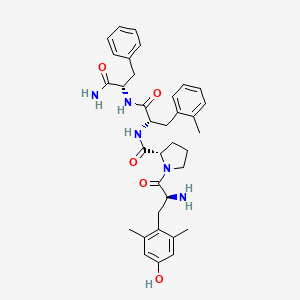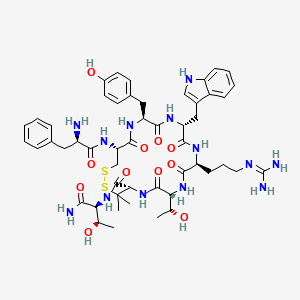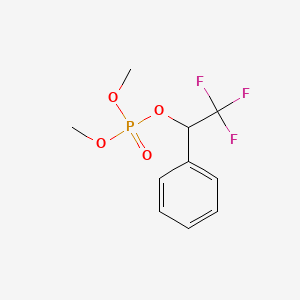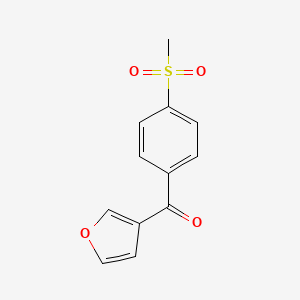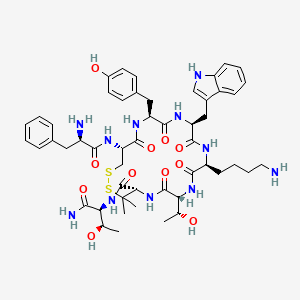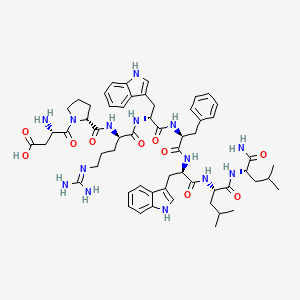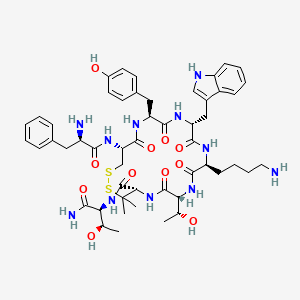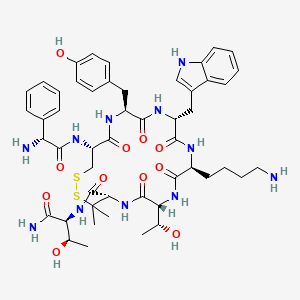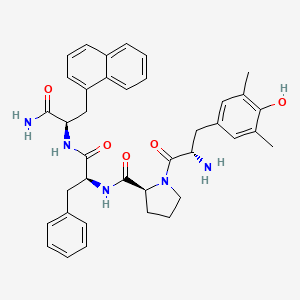![molecular formula C17H21NO6S B10848398 [(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DM6S is a multi-connector compound used in various industrial applications. It is known for its reliability in providing one-touch installation and removal of multi-tubes, making it highly efficient for panel mount connections with other apparatus . This compound is particularly useful in reducing labor when separating panels from machinery for transport and when replacing units in case of malfunction .
Preparation Methods
The preparation of DM6S involves the use of multi-connectors that enable panel mount connections with other apparatus. The synthetic routes and reaction conditions for DM6S include the use of nylon and polyurethane tubes, which can be securely mounted and unmounted with a single action . The industrial production methods involve the use of various materials such as ADC12, SPCC, C3604, NBR, and CR, which are used to construct the principal parts of the multi-connector .
Chemical Reactions Analysis
DM6S undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sodium borohydride (NaBH4) for reduction, which proceeds smoothly and efficiently in the presence of iron chloride . Major products formed from these reactions include dimethyl sulfide (DMS) when DM6S is reduced .
Scientific Research Applications
DM6S has a wide range of scientific research applications. It is used as an important high-polarity reaction medium in organic synthetic chemistry due to its good thermal stability, high boiling point, low price, and low toxicity . In the pharmaceutical industry, DM6S is used as a raw material for drugs and their carriers, and is often added to drugs as the active ingredient in painkillers . It is also valuable in the production of pesticides, materials, and analysis . Additionally, DM6S is used as a transdermal penetration enhancer in pharmaceuticals .
Mechanism of Action
The mechanism of action of DM6S involves its ability to denature proteins within skin keratinocytes, thereby removing keratin-layer lipids and lipoproteins . This property makes it an effective transdermal penetration enhancer. In addition, DM6S can inhibit the phosphorylation of IKKβ, blocking the nuclear translocation of NF-κB, and activating the Keap1/Nrf2 signal pathway . This results in the decrease of NOX-2, iNOS, TNF-α, IL-6, MCP-1, IL-1β, and IL-1α, and the increase of NQO-1 and HO-1, exerting its anti-inflammatory effect .
Comparison with Similar Compounds
DM6S can be compared with other similar compounds such as dimethyl sulfoxide (DMSO). Both DM6S and DMSO are used as high-polarity reaction media in organic synthetic chemistry . DM6S has unique properties that make it more efficient in certain applications, such as its ability to provide one-touch installation and removal of multi-tubes . Other similar compounds include DM8B, which is used in high carbon alloy steels with ultra-fine carbides .
Properties
Molecular Formula |
C17H21NO6S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate |
InChI |
InChI=1S/C17H21NO6S/c1-18-7-6-17-10-3-5-13(24-25(20,21)22)16(17)23-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,13,16,19H,3,5-8H2,1H3,(H,20,21,22)/t10-,11+,13-,16-,17-/m0/s1 |
InChI Key |
QTALQTUQMLSRSG-KBQPJGBKSA-N |
Isomeric SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](CC4)OS(=O)(=O)[O-] |
Canonical SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(CC4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


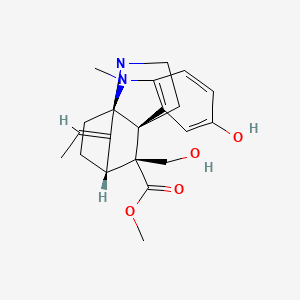
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
